molecular formula C21H25ClN2O3S B11353388 1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11353388
M. Wt: 421.0 g/mol
InChI Key: OIUCVFOJCOGKEW-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure. It is characterized by the presence of a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable amide-forming reagent.

    Substitution reactions: The aromatic rings are functionalized with chlorine and methyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups in specific positions provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-7-8-16(2)20(13-15)23-21(25)17-9-11-24(12-10-17)28(26,27)14-18-5-3-4-6-19(18)22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

OIUCVFOJCOGKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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